molecular formula C7H12N2O B1463274 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol CAS No. 1177277-83-6

2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol

Cat. No.: B1463274
CAS No.: 1177277-83-6
M. Wt: 140.18 g/mol
InChI Key: AUUUPYVGFWEOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a pyrazole heterocycle linked to a propanol chain, a structural motif found in various biologically active molecules. Pyrazole derivatives are extensively studied for their potential as kinase inhibitors and have demonstrated a range of pharmacological properties, including anticancer and antioxidant activities . This compound likely functions as a versatile building block or synthetic intermediate. Similar pyrazole-alcohol structures are commonly employed in the synthesis of more complex molecules for pharmaceutical development . For instance, related compounds are used in designing potential therapeutics that act on enzyme targets like the epidermal growth factor receptor (EGFR) . Researchers value this compound for its ability to contribute to structure-activity relationship (SAR) studies and for exploring new chemical spaces in drug discovery. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6-3-8-9(4-6)7(2)5-10/h3-4,7,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUUPYVGFWEOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672445
Record name 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177277-83-6
Record name 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(4-Methyl-1H-pyrazol-1-yl)-1-propanol generally involves:

  • Formation of the pyrazole ring : Typically synthesized via condensation reactions of hydrazines with β-dicarbonyl compounds or α,β-unsaturated carbonyl precursors.
  • Introduction of the 1-propanol side chain : Achieved by alkylation or substitution reactions on the pyrazole nitrogen or carbon atoms, followed by reduction or hydroxy-functionalization.

Pyrazole Ring Formation

Pyrazoles can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. For example, the reaction of 4-methylhydrazine with a suitable β-ketoester or α,β-unsaturated ketone under acidic or basic conditions yields 4-methyl-1H-pyrazole derivatives. This step is critical to establish the pyrazole core with the methyl substituent at the 4-position.

Introduction of the 1-Propanol Side Chain

The 1-propanol side chain can be introduced via several methods:

  • N-alkylation of the pyrazole nitrogen : Using 3-halo-1-propanol or its derivatives under basic conditions to attach the propanol chain to the pyrazole nitrogen.
  • Reduction of carbonyl precursors : Starting from a pyrazolyl-propionaldehyde or pyrazolyl-propionyl intermediate, reduction with sodium borohydride or other hydride reagents yields the corresponding propanol.

Representative Preparation Method from Literature

A practical approach inferred from related pyrazole syntheses involves:

Step Reagents & Conditions Description Yield (%)
1 4-Methylhydrazine + β-ketoester (e.g., ethyl acetoacetate) Cyclocondensation to form 4-methyl-1H-pyrazole core 70-85
2 N-alkylation with 3-chloropropanol, K2CO3, DMF, 60-80 °C Alkylation at pyrazole nitrogen to attach 1-propanol side chain 60-75
3 Purification by recrystallization or chromatography Isolation of pure this compound

This method aligns with common pyrazole functionalization protocols, ensuring efficient synthesis with moderate to good yields.

Alternative Synthetic Routes

  • Suzuki Coupling and Subsequent Functionalization : Although primarily used for aryl-pyrazole derivatives, Suzuki reactions with pyrazole boronic esters can provide intermediates for further side-chain modifications. For example, palladium-catalyzed coupling followed by selective reductions or substitutions can yield hydroxylated pyrazoles. However, this is more complex and less direct for the target compound.

  • Reduction of Pyrazolyl Ketones : Starting from a pyrazolyl ketone intermediate, reduction with NaBH4 or catalytic hydrogenation can produce the corresponding alcohol side chain. This approach requires prior synthesis of the ketone precursor.

Key Considerations in Preparation

  • Catalyst and Base Selection : For alkylation steps, bases like potassium carbonate are preferred to avoid side reactions, and solvents such as DMF or THF facilitate good solubility and reaction rates.
  • Temperature Control : Moderate heating (60-80 °C) optimizes alkylation without decomposition.
  • Purification : Due to potential side products, purification via recrystallization or chromatography is essential for obtaining high purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Cyclocondensation + N-alkylation 4-Methylhydrazine, β-ketoester, 3-chloropropanol K2CO3, DMF 60-80 °C, 4-6 h Direct, moderate yields, straightforward Requires handling of hydrazines
Suzuki Coupling + Reduction Pyrazole boronic ester, aryl halide Pd catalyst, base, NaBH4 Reflux, inert atmosphere High selectivity, scalable More steps, expensive catalysts
Reduction of Pyrazolyl Ketones Pyrazolyl ketone intermediate NaBH4 or catalytic hydrogenation Room temp or mild heating Simple reduction step Requires ketone synthesis

Research Findings and Optimization

  • The alkylation step is sensitive to the choice of base and solvent; potassium carbonate in DMF provides optimal yields.
  • Using protected forms of 3-chloropropanol (e.g., with tetrahydropyranyl protection) can improve selectivity and reduce side reactions.
  • Avoiding harsh acidic conditions during cyclization preserves the methyl substituent on the pyrazole ring.
  • Purification via recrystallization from ethanol-water mixtures yields high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-one.

    Reduction: Formation of 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The presence of chlorine in ’s compounds increases molecular weight and lipophilicity, which may enhance membrane permeability in biological systems.

Functional Group Impact: Replacing the hydroxyl group with a carboxylic acid (as in ’s propanoic acid derivative) introduces acidity, altering solubility and reactivity.

Biological Activity

2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields such as medicine and agriculture.

This compound is characterized by its pyrazole moiety, which is known for conferring a range of biological activities. Its structural formula can be represented as follows:

C7H10N2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Modulation of Cellular Signaling : It alters signaling pathways that regulate gene expression and cellular metabolism, impacting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism includes disrupting microbial cell membranes and inhibiting vital metabolic processes .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing markers of inflammation such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cell culture models. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antitumor Activity : In a study examining the effects of pyrazole derivatives on cancer cells, it was found that compounds similar to this compound inhibited the proliferation of tumor cells by inducing apoptosis through modulation of the Bcl-2 family proteins .
  • Antifungal Efficacy : A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi. The results indicated that certain derivatives exhibited superior antifungal activity compared to standard treatments, suggesting that this compound could serve as a lead compound in developing new antifungal agents .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/PathwayEffect ObservedReference
AntibacterialVarious bacteriaInhibition of growth
AntifungalPhytopathogenic fungiMycelial growth inhibition
Anti-inflammatoryHuman cell linesReduced NO and TNF-α production
AntitumorCancer cell linesInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol, and how can purity be optimized?

  • Methodology :

  • Condensation : React 4-methylpyrazole with a propanol derivative under acidic conditions (e.g., glacial acetic acid) via reflux (7 hours, ethanol solvent) .

  • Purification : Use column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (ethanol) to isolate the product. Yield optimization may require adjusting stoichiometry or catalyst loading .

  • Quality Control : Confirm purity via HPLC or NMR (e.g., δ 7.8 ppm for pyrazole-H) .

    • Example Synthesis Table :
StepReagents/ConditionsPurification MethodYield
Condensation Reaction4-Methylpyrazole, propanol derivative, refluxRecrystallization~45%

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology :

  • X-ray Diffraction : Collect data using a Stoe IPDS-II diffractometer. Resolve H-atoms via difference Fourier synthesis .

  • Refinement : Use SHELXL (v.2015+) for small-molecule refinement. Key parameters: displacement factors (Uiso), riding models for H-atoms, and hydrogen-bond analysis (e.g., O-H···N interactions) .

    • Structural Data :
ParameterValue (Example)Reference
Dihedral Angles16.83° (pyrazole vs. aryl)
Hydrogen BondsO-H···N (2.89 Å)

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks for pyrazole protons (δ 7.8–8.2 ppm) and hydroxyl groups (δ 4.5–5.0 ppm) .
  • IR : Identify O-H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., enzyme inhibition assays with fixed pH/temperature) .
  • Structural Analogs : Compare activity trends across derivatives (e.g., substituent effects on anti-inflammatory potency) .
  • Purity Validation : Use HPLC-MS to rule out impurities influencing bioactivity .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase (COX) or other enzymes .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess stability of interactions .
  • QSAR Studies : Corrogate substituent effects with activity using Hammett constants or DFT calculations .

Q. How can reaction yields be optimized in multi-step syntheses?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for condensation steps .

  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for rate and yield .

  • Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progression .

    • Optimization Table :
Variable TestedImpact on YieldReference
Ethanol vs. DMF+15% in DMF
ZnCl₂ Catalyst+20% yield

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

  • Methodology :

  • Experimental Replication : Measure solubility in DMSO, ethanol, and hexane under standardized conditions (25°C, 24h) .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation effects .
  • Thermodynamic Modeling : Calculate Hansen solubility parameters to predict solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol
Reactant of Route 2
2-(4-Methyl-1H-pyrazol-1-YL)-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.